(S,S)-tramadol(1+) is derived from the synthesis of tramadol hydrochloride, which itself is obtained from various chemical precursors. The classification of tramadol falls under the category of opioid analgesics, though it also exhibits non-opioid properties due to its dual mechanism of action involving both opioid receptors and the inhibition of norepinephrine and serotonin reuptake.
The synthesis of (S,S)-tramadol(1+) typically involves several steps, including the formation of intermediates through reaction mechanisms such as Grignard reactions and reductive amination.
Various patents detail methods for synthesizing tramadol hydrochloride, highlighting improvements in yield and purity through optimized reaction conditions such as temperature control and pH adjustments during synthesis .
(S,S)-tramadol(1+) has a complex molecular structure characterized by its chiral centers. Its chemical formula is , with a molecular weight of approximately 273.39 g/mol. The compound features:
The three-dimensional structure can be represented using molecular modeling software, which illustrates the spatial arrangement of atoms crucial for its biological activity.
(S,S)-tramadol(1+) can participate in various chemical reactions, including:
These reactions are critical for both the synthesis and purification processes involved in producing pharmaceutical-grade tramadol.
The analgesic effects of (S,S)-tramadol(1+) arise from its unique mechanism of action:
This dual action not only contributes to its efficacy but also reduces the potential for tolerance compared to traditional opioids .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .
(S,S)-tramadol(1+) is primarily utilized in clinical settings for pain management. Its applications extend beyond traditional analgesia:
(S,S)-Tramadol(1+) is a monocationic enantiomer of the synthetic analgesic tramadol, systematically named as [(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium. Its molecular formula is C₁₆H₂₆NO₂⁺ (molecular weight: 264.38 g/mol), with a canonical SMILES representation of C[NH+](C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
[6] [10]. The stereochemistry features two chiral centers:
This spatial arrangement results in a cis-relative configuration, where the hydroxy and aminomethyl substituents reside on the same face of the cyclohexane ring. The protonated tertiary amine (dimethylazanium group) confers cationic character at physiological pH [3] [6].
Tramadol’s pharmacological activity is enantioselective, with significant differences between (S,S)- and (R,R)-configurations:
Table 1: Comparative Properties of Tramadol Enantiomers
Property | (S,S)-Tramadol(1+) | (R,R)-Tramadol(1+) |
---|---|---|
CAS Registry Number | 148229-79-2 [3] [6] | 148229-78-1 [5] |
Opioid Receptor Affinity | Weak (µ, δ, κ agonist) | Strong µ-opioid agonist [5] |
Analgesic Potency | 10-fold lower than (R,R) [6] | Primary analgesic activity [5] |
Monoamine Reuptake | Serotonin uptake inhibition | Norepinephrine uptake inhibition [8] [9] |
Metabolic Role | Minor hepatic metabolism | CYP2D6-mediated activation to O-desmethyltramadol [2] [4] |
The (R,R)-enantiomer dominates µ-opioid receptor binding (contributing >90% of opioid-mediated analgesia), while (S,S)-tramadol(1+) primarily modulates serotonergic pathways. This dichotomy underpins the synergy observed in racemic tramadol formulations [9].
(S,S)-Tramadol hydrochloride crystallizes as a white to off-white hygroscopic solid with a melting point of 171–172°C [3] [6]. Its crystal structure remains undetermined in public databases, but hydrochloride salts typically form orthorhombic or monoclinic lattices stabilized by ionic hydrogen bonding between the ammonium group (N⁺-H) and chloride anions. Hygroscopicity necessitates storage under inert atmospheres at –20°C [6].
Table 2: Solid-State Properties of (S,S)-Tramadol Hydrochloride
Property | Value | Conditions |
---|---|---|
Melting Point | 171–172°C | Capillary method [3] |
Storage | –20°C, inert atmosphere | Prevents hydration/degradation [6] |
Stability | Hygroscopic | Requires desiccants [6] |
(S,S)-Tramadol(1+) exhibits pH-dependent solubility:
Partitioning behavior is characterized by:
Ionization constants include:
The cationic form dominates at pH < 8, facilitating solubility in biological fluids, while the neutral species governs membrane permeation.
¹H and ¹³C NMR spectra provide definitive structural assignment for (S,S)-tramadol(1+). Key signals in CDCl₃ or D₂O include:
Table 3: Characteristic NMR Chemical Shifts for (S,S)-Tramadol(1+)
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.25 | t | Aromatic H-5 |
¹H | 6.85–6.80 | m | Aromatic H-2, H-4, H-6 |
¹H | 3.80 | s | Methoxy (–OCH₃) |
¹H | 3.40–3.20 | m | N⁺-Methylene (–CH₂–N⁺) |
¹H | 2.90 | s | N⁺-Dimethyl (N⁺–(CH₃)₂) |
¹H | 2.10–1.20 | m | Cyclohexyl methylenes |
¹³C | 159.5 | - | Aromatic C-3 (ipso-OCH₃) |
¹³C | 79.0 | - | C-1 (Cyclohexyl quaternary) |
¹³C | 57.1 | - | –OCH₃ |
¹³C | 55.5 | - | N⁺–(CH₃)₂ |
The cis-stereochemistry is confirmed by NOESY correlations between the hydroxy proton and adjacent cyclohexyl hydrogens [4] [7].
Electrospray ionization mass spectrometry (ESI-MS) in positive mode shows:
In high-resolution tandem MS (LC-HRMS/MS), fragmentation pathways include:
Negative ion mode clusters phase II metabolites (glucuronides/sulfates) via neutral losses of 176 Da (glucuronic acid) or 80 Da (sulfate) [4].
Table 4: Standardized Compound Nomenclature
Identifier Type | (S,S)-Tramadol(1+) |
---|---|
Systematic IUPAC Name | [(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
CAS Registry Number | 148229-79-2 |
PubChem CID | 6919029 |
ChEBI ID | 75738 |
SMILES (Canonical) | CNH+CC1CCCCC1(C2=CC(=CC=C2)OC)O |
InChI Key | TVYLLZQTGLZFBW-GOEBONIOSA-O |
Synonyms | (-)-Tramadol(1+); E 381; (1S,2S)-Tramadol hydrochloride |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7